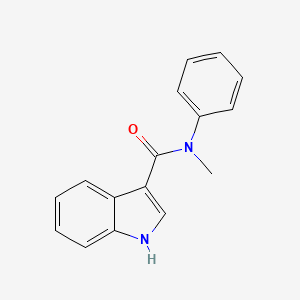

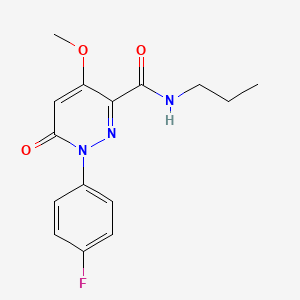

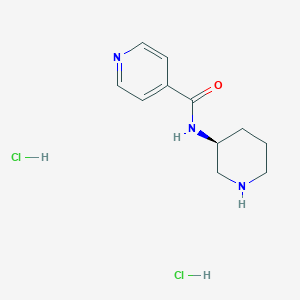

N-methyl-N-phenyl-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .科学的研究の応用

Intramolecular Reactions in Chemistry

- Intramolecular Sulfoxide Electrophilic Sulfenylation : A study by Eggers, Jog, and Bates (2007) investigated the cyclization of compounds like N-methyl-N-phenyl-1H-indole-3-carboxamide, noting that only compounds with a methylated amidic nitrogen successfully cyclize to certain derivatives. This research enhances our understanding of chemical reactions involving sulfoxide electrophilic sulfenylation in indole carboxamides (Eggers et al., 2007).

Applications in Drug Discovery

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Alexandre et al. (2011) developed a novel series of 3-aryl-phospho-indole non-nucleoside reverse transcriptase inhibitors for HIV-1, highlighting the potential of indole carboxamides in antiviral therapies (Alexandre et al., 2011).

Cannabinoid Receptor Modulators : Research by Khurana et al. (2014) and Piscitelli et al. (2012) explored indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor, revealing critical structural requirements for allosteric modulation, which could be valuable in the development of new therapeutic agents (Khurana et al., 2014); (Piscitelli et al., 2012).

Anticancer and Antifungal Agents

Anticancer Evaluation of Indole Derivatives : Hassan et al. (2021) designed indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity. This study suggests the potential of indole carboxamides in cancer treatment (Hassan et al., 2021).

Antifungal Activity : Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, revealing moderate antifungal activities, thus highlighting the potential use of these compounds in antifungal applications (Wu et al., 2012).

Material Science

- Corrosion Inhibitors : Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions, showing that these compounds can significantly reduce corrosion, indicating their potential in material science (Verma et al., 2016).

特性

IUPAC Name |

N-methyl-N-phenyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(12-7-3-2-4-8-12)16(19)14-11-17-15-10-6-5-9-13(14)15/h2-11,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDOPUFCEKZSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1H-indole-3-carboxamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

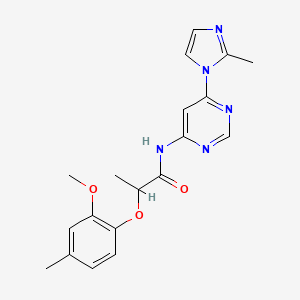

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)